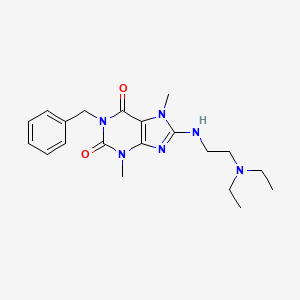
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered attention for its biological activities, particularly in cancer research and pharmacological applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H30N6O. It has a molecular weight of approximately 398.5 g/mol. The compound features a purine core substituted with a benzyl group and a diethylaminoethyl side chain, which enhances its solubility and biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 52 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (Triple-negative Breast) | 74 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 60 | Disruption of microtubule dynamics |
The compound's mechanism involves targeting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to mitotic arrest and subsequent apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin. Computational docking studies have indicated favorable binding conformations that suggest a strong interaction with tubulin . This interaction disrupts microtubule dynamics, which is essential for proper cell division.
Ames Test Results
In a study assessing the mutagenicity of various compounds, this compound was classified as Class A in the Ames test, indicating strong positive results for mutagenicity. This suggests that while the compound has potential therapeutic benefits, further evaluation is necessary to assess its safety profile .
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of several purine derivatives for their anticancer properties. Among these compounds, the aforementioned purine derivative showed promising results in preclinical models for breast cancer treatment . The study highlighted its selective toxicity towards cancer cells compared to non-tumorigenic cells.
Another case study focused on the pharmacokinetics and bioavailability of this compound. It was found to have favorable absorption characteristics and a half-life suitable for therapeutic use in chronic conditions like cancer .
属性
IUPAC Name |
1-benzyl-8-[2-(diethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(23(19)3)18(27)26(20(28)24(17)4)14-15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMCXDFFDICAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














